methyl 2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoate
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Overview
Description
Methyl 2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoate is an organic compound with a complex structure that includes a pyridazinone core, a methoxybenzyl group, and a hexanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the methoxybenzyl group and the hexanoate ester. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methoxy-5-methylbenzoate: This compound shares the methoxybenzyl group but lacks the pyridazinone core and hexanoate ester.
Glutaric acid, 2-ethylhexyl 5-methyl-2-methoxybenzyl ester: Similar in having a methoxybenzyl group but differs in the overall structure and functional groups.
Uniqueness
Methyl 2-(5-(2-methoxybenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl)hexanoate is unique due to its combination of a pyridazinone core, methoxybenzyl group, and hexanoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H26N2O4 |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
methyl 2-[5-[(2-methoxyphenyl)methyl]-3-methyl-6-oxopyridazin-1-yl]hexanoate |
InChI |
InChI=1S/C20H26N2O4/c1-5-6-10-17(20(24)26-4)22-19(23)16(12-14(2)21-22)13-15-9-7-8-11-18(15)25-3/h7-9,11-12,17H,5-6,10,13H2,1-4H3 |
InChI Key |
XRHBJCWLASNQHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)OC)N1C(=O)C(=CC(=N1)C)CC2=CC=CC=C2OC |
Origin of Product |
United States |
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